

Precision Synthesis of 5-Hexadecanol: A Modular Technical Guide

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Compound of Interest

Compound Name: 5-Hexadecanol

CAS No.: 21078-87-5

Cat. No.: B3188393

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Executive Summary & Strategic Analysis

5-Hexadecanol (

; CAS: 21078-87-5) is a secondary fatty alcohol characterized by a 16-carbon chain with a hydroxyl group positioned at C5. Unlike its primary isomer (cetyl alcohol), which is ubiquitous in formulation science, **5-hexadecanol** represents a specialized lipophilic motif often required for pheromone synthesis, surfactant modeling, and phase-behavior studies in lipid bilayers.

Synthesis Challenge: The primary challenge is regiocontrol. Direct oxidation of n-hexadecane yields a statistical mixture of ketones and alcohols (C2, C3, C4, C5 isomers), making isolation of the C5 isomer chemically inefficient. Therefore, a convergent synthetic strategy is required to install the hydroxyl group precisely at the C5 position.

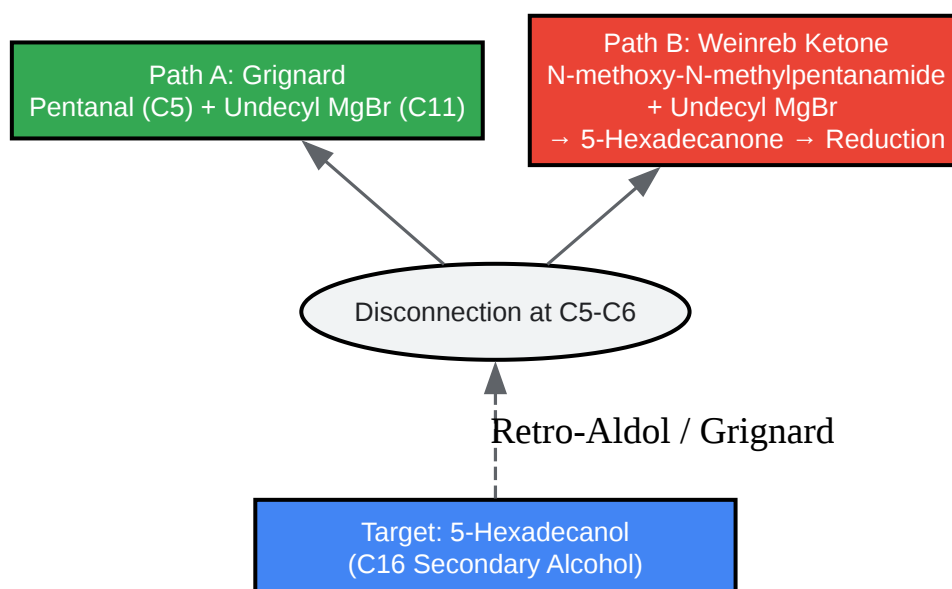
This guide details two high-fidelity pathways:

- The Grignard Addition (Direct Route): Best for gram-scale discovery and isotopic labeling.

- The Weinreb-Ketone Reduction (Scalable Route): Best for multi-gram synthesis requiring high purity and elimination of over-alkylation side products.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C5-OH bond. This reveals two logical synthons: a electrophile and a nucleophile, or vice versa.



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Figure 1: Retrosynthetic disconnection showing the two primary modular approaches.

Pathway A: The Grignard Addition (Direct Route)

This method involves the nucleophilic addition of undecylmagnesium bromide to pentanal. This route is chosen because pentanal is a cheap, commercially available electrophile, and 1-bromoundecane is a stable precursor for the Grignard reagent.

Mechanism & Causality

The reaction relies on the polarity of the C-Mg bond. The carbon atom attached to magnesium is nucleophilic (carbanion-like) and attacks the electrophilic carbonyl carbon of pentanal.

- Solvent Choice: Anhydrous Diethyl Ether () or THF. Ether is preferred for the formation of long-chain alkyl Grignards to avoid Wurtz coupling side reactions common in THF at higher temperatures.
- Temperature Control: is critical during addition to prevent enolization of the aldehyde or reduction side reactions (beta-hydride transfer).

Experimental Protocol

Scale: 10 mmol target.

Reagents:

- 1-Bromoundecane (2.35 g, 10 mmol)
- Magnesium turnings (0.27 g, 11 mmol, activated)
- Pentanal (0.86 g, 10 mmol, freshly distilled)
- Solvent: Anhydrous Diethyl Ether (50 mL)

Step-by-Step Workflow:

- Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a single crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.
- Grignard Formation: Add 5 mL of ether and 0.5 mL of 1-bromoundecane. Initiate the reaction (look for turbidity/bubbling). Once initiated, dilute the remaining bromide in 15 mL ether and add dropwise over 30 mins to maintain a gentle reflux.
 - Checkpoint: If reaction does not start, use a heat gun or add a drop of 1,2-dibromoethane (entrainment method).
- Addition: Cool the Grignard solution to using an ice bath. Dissolve Pentanal (0.86 g) in 10 mL ether and add dropwise over 20 mins.

- Why? Slow addition prevents local overheating and suppresses side reactions like Tishchenko coupling.
- Completion: Allow to warm to room temperature (RT) and stir for 2 hours.
- Quench: Cool to
 - . Quench with saturated aqueous
 - . The mild acid hydrolyzes the magnesium alkoxide intermediate without dehydrating the alcohol.
- Workup: Extract with ether (3x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.

Pathway B: The Weinreb-Ketone Reduction (High Purity)

For pharmaceutical or high-precision applications, the Grignard addition to an aldehyde can sometimes yield byproducts (primary alcohols from formaldehyde impurities, or secondary reactions). The Weinreb Route circumvents this by first making the ketone (5-hexadecanone), which stops mono-addition perfectly, followed by a controlled reduction.

Strategic Advantage

- Self-Validating: The intermediate, 5-hexadecanone, is a stable solid/oil that can be purified (crystallized or distilled) before the final reduction step. This ensures the final alcohol is free of chain-length impurities.
- Stereoselectivity Potential: The ketone can be reduced enantioselectively using CBS catalysts if a chiral alcohol is required (though this guide focuses on racemic synthesis).

Experimental Protocol

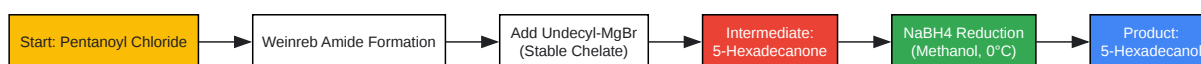
Phase 1: Synthesis of 5-Hexadecanone

- Substrate: React Pentanoyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb Amide (N-methoxy-N-methylpentanamide).

- Coupling: Add Undecylmagnesium bromide (prepared as above) to the Weinreb amide at in THF.
 - Mechanism:[1][2][3][4] The magnesium coordinates with the two oxygens of the amide, forming a stable 5-membered chelate. This prevents the ketone from being formed in situ and reacting further.
- Hydrolysis: Acidic workup releases pure 5-hexadecanone.

Phase 2: Reduction to **5-Hexadecanol**

- Reaction: Dissolve 5-hexadecanone (2.4 g, 10 mmol) in Methanol (30 mL).
- Reductant: Add Sodium Borohydride (, 0.38 g, 10 mmol) portion-wise at .
 - Note: is preferred over for chemoselectivity and safety.
- Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot () will disappear, replaced by the alcohol ().
- Workup: Evaporate MeOH, add water, extract with DCM.



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Figure 2: Step-by-step workflow for the Weinreb-Ketone route, ensuring high purity.

Purification & Characterization Data

Since **5-hexadecanol** is a waxy solid (mp ~46-49°C), standard flash chromatography can be difficult due to streaking. Recrystallization is the superior purification method.

Purification Protocol:

- Dissolve crude solid in minimal hot Acetone or Hexane ().
- Cool slowly to RT, then to overnight.
- Filter the white, waxy plates.

Analytical Standards:

| Technique | Diagnostic Signal | Interpretation |
|------------------------|-------------------|---|
| ¹ H NMR () | 3.58 (m, 1H) | Methine proton at C5 (CH-OH). |
| ¹ H NMR | 0.88 (t, 6H) | Terminal methyl groups (C1 and C16). |
| ¹³ C NMR | 72.1 ppm | Carbinol carbon (C-OH). |
| IR Spectroscopy | 3350 cm (broad) | O-H stretch (H-bonded). |
| Mass Spec (EI) | m/z 224 () | Characteristic dehydration peak; (242) is often weak. |

Safety & Handling

- Magnesium/Grignard: Highly reactive with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
- Exotherm Control: The addition of aldehyde/amide to Grignard is exothermic. Maintain cooling to prevent solvent boil-over.
- Toxicology: Long-chain fatty alcohols are generally low toxicity but can be skin irritants. Use standard PPE (gloves, goggles).

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